

# An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Isovaline*

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## Abstract

**D-Isovaline**, a non-proteinogenic amino acid, has garnered significant interest in the scientific community, particularly for its analgesic properties. As a structural isomer of valine, its unique physicochemical characteristics underpin its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **D-Isovaline**, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Core Physicochemical and Chemical Data

**D-Isovaline**, with the IUPAC name (2R)-2-amino-2-methylbutanoic acid, is a chiral molecule notable for its  $\alpha$ -methyl group, which contributes to its metabolic stability. Its fundamental properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2R)-2-amino-2-methylbutanoic acid	<a href="#">[1]</a>
Synonyms	(R)-(-)-2-Amino-2-methylbutanoic acid, D(-)-Isovaline	<a href="#">[2]</a>
CAS Number	3059-97-0	<a href="#">[2]</a>
Molecular Formula	C5H11NO2	<a href="#">[1]</a>
Molecular Weight	117.15 g/mol	<a href="#">[1]</a>
Appearance	White needles or crystalline powder	<a href="#">[2]</a>

## Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **D-Isovaline**. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Experimental Conditions	Reference(s)
Melting Point	276-278 °C	Not specified	<a href="#">[2]</a>
pKa (Carboxyl Group)	2.38 ± 0.10 (Predicted)	Not specified	<a href="#">[2]</a>
Water Solubility	Freely soluble	Not specified	<a href="#">[2]</a>
Specific Rotation ([α]D)	-9.4°	c=5 in water, 25 °C	<a href="#">[2]</a>
logP (Octanol-Water Partition Coefficient)	-2.3 (Computed XLogP3)	Not specified	<a href="#">[1]</a>

# Experimental Protocols for Physicochemical Property Determination

The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of amino acids like **D-Isovaline**.

## Determination of Melting Point

The melting point of an amino acid can be accurately determined using the capillary melting point method.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry **D-Isovaline** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Measurement:
  - The apparatus is preheated to a temperature approximately 10-15 °C below the expected melting point.
  - The capillary tube is inserted into the heating block.
  - The temperature is then ramped at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
  - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

## Determination of pKa

The acid dissociation constant (pKa) of the ionizable groups in **D-Isovaline** can be determined by potentiometric titration.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of **D-Isovaline** of known concentration (e.g., 0.1 M) is prepared in deionized water.
- Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Procedure:
  - The initial pH of the **D-Isovaline** solution is recorded.
  - The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).
  - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
  - The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.

## Determination of Aqueous Solubility

The equilibrium solubility of **D-Isovaline** in water can be determined using the shake-flask method.

### Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **D-Isovaline** is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Analysis:
  - The saturated solution is allowed to stand to allow undissolved solid to settle.

- A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22  $\mu\text{m}$ ) to remove any remaining solid particles.
- The concentration of **D-Isovaline** in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or by gravimetric analysis after evaporating a known volume of the filtrate to dryness.

## Determination of Specific Rotation

The specific rotation of **D-Isovaline**, a measure of its optical activity, is determined using a polarimeter.

Methodology: Polarimetry

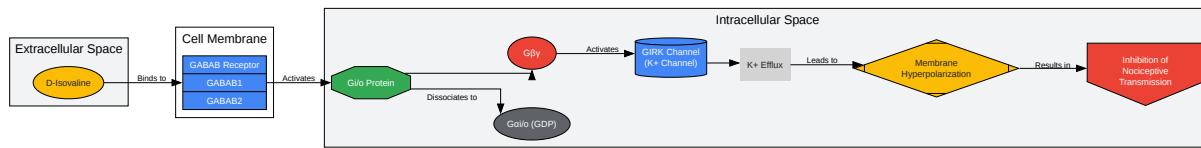
- Solution Preparation: A solution of **D-Isovaline** of a precisely known concentration ( $c$ , in g/100mL) is prepared in deionized water.
- Instrumentation: A calibrated polarimeter equipped with a sodium D-line light source (589 nm) is used. The temperature of the sample cell is maintained at a constant value (e.g., 25  $^{\circ}\text{C}$ ).
- Measurement:
  - The polarimeter is zeroed using the solvent (deionized water).
  - The prepared **D-Isovaline** solution is placed in a polarimeter cell of a known path length ( $l$ , in decimeters).
  - The observed optical rotation ( $\alpha$ ) is measured.
- Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$

## Signaling Pathway and Mechanism of Action

**D-Isovaline** exerts its analgesic effects primarily through its action as an agonist at peripheral  $\gamma$ -aminobutyric acid type B (GABAB) receptors.<sup>[3]</sup> This G-protein coupled receptor (GPCR) plays a crucial role in modulating neuronal excitability.

## Downstream Signaling of Peripheral GABAB Receptors

The activation of peripheral GABAB receptors by **D-Isovaline** initiates a signaling cascade that leads to the inhibition of nociceptive transmission. A diagrammatic representation of this pathway is provided below.



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Caption: **D-Isovaline** mediated activation of peripheral GABAB receptor signaling pathway.

## Detailed Workflow of the Signaling Pathway

- **Agonist Binding:** **D-Isovaline** binds to the extracellular domain of the GABAB1 subunit of the heterodimeric GABAB receptor located on peripheral nociceptive neurons.[3]
- **G-Protein Activation:** This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi/o protein.[4]
- **G-Protein Dissociation:** The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits.[5]
- **Effector Modulation:** The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]
- **Ion Channel Opening and Hyperpolarization:** The opening of GIRK channels leads to an efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane.[5]

- Inhibition of Nociception: This hyperpolarization makes the neuron less likely to fire an action potential in response to a painful stimulus, thereby inhibiting the transmission of nociceptive signals and producing an analgesic effect.[3]

## Conclusion

The physicochemical properties of **D-Isovaline**, particularly its chirality and  $\alpha$ -methylation, are integral to its biological function as a peripheral GABAB receptor agonist. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and development of **D-Isovaline** and related compounds as potential therapeutic agents. A thorough understanding of these properties and its mechanism of action is essential for advancing its clinical potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555776#what-are-the-physicochemical-properties-of-d-isovaline>

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